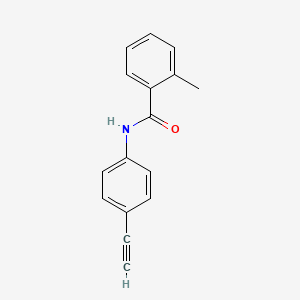

N-(4-ethynylphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a triphenylamine-functionalized A3B2-type covalent organic polymer was synthesized by the palladium-catalyzed Sonogashira polycondensation reaction from tris(4-ethynylphenyl)amine and 4-bromo-N-(4-bromo-2-methoxybenzylidene)-2-methoxyaniline . Another study reported the synthesis of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane via conventional Sonogashira–Hagihara coupling reaction .Scientific Research Applications

Synthesis and Characterization of Novel Polymers

N-(4-ethynylphenyl)-2-methylbenzamide plays a crucial role in the synthesis of novel polymeric materials. Research conducted by Butt et al. (2005) on the synthesis and characterization of novel aromatic polyimides highlights the use of related diamines in polymerization reactions with various dianhydrides. These polymers exhibit solubility in common organic solvents and have significant thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen. Their specific heat capacity and glass transition temperatures (Tg) also vary, indicating the polymers' potential for advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Advanced Catalysis Research

In the field of catalysis, N-(4-ethynylphenyl)-2-methylbenzamide derivatives have been studied for their potential in facilitating diverse chemical reactions. Mancuso et al. (2014) explored the divergent palladium iodide catalyzed multicomponent carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. This study demonstrates the compound's utility in catalytic processes, offering pathways to various synthetically valuable compounds (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).

Material Science and Electrochemical Properties

The compound's derivatives have also been investigated for their material properties and electrochemical applications. Schreivogel et al. (2006) researched the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, highlighting the potential for developing materials with unique electrochemical characteristics. Such studies are fundamental for advancing materials science, particularly in the development of novel electronic and photonic materials (Schreivogel, Maurer, Winter, Baro, & Laschat, 2006).

Environmental Applications

Furthermore, research into the environmental applications of N-(4-ethynylphenyl)-2-methylbenzamide and its derivatives is emerging. Rahman and Nasir (2019) developed a novel adsorbent based on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide for the removal of Ni(II) from aqueous solutions. This study showcases the potential environmental applications of the compound's derivatives in water treatment and pollution remediation (Rahman & Nasir, 2019).

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular components, including enzymes and receptors, to exert their effects .

Mode of Action

The compound’s ethynylphenyl group suggests it might undergo a sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst and a copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .

Biochemical Pathways

Similar compounds have been shown to influence various cellular processes, including cell growth, proliferation, and apoptosis .

Result of Action

Similar compounds have been shown to have antitumor and antimicrobial activities .

properties

IUPAC Name |

N-(4-ethynylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-8-10-14(11-9-13)17-16(18)15-7-5-4-6-12(15)2/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHPSJGRENELGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethynylphenyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)